3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCREAPQRRJYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the brominated oxadiazole with the chlorophenyl group through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The bioactivity of 1,3,4-oxadiazole derivatives is highly sensitive to substituent variations. Key comparisons include:
a. MMV102872 (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-3-(Trifluoromethyl)Benzamide)
- Structural Differences : Replaces the 3-bromo group with a trifluoromethyl (CF₃) group.
- Bioactivity : Exhibits potent antifungal activity against Sporothrix spp. (MIC < 0.5 μM) and Candida auris (88% growth inhibition at 20 μM) .
- Key Insight : The electron-withdrawing CF₃ group may enhance antifungal potency compared to bromo-substituted analogs by increasing electrophilicity or improving target affinity.
b. Compound 3 ([4-Chloro-N-[5-(4-Chloro-Phenyl)-1,3,4-Oxadiazol-2-yl]Benzamide])
- Structural Differences : Features a 4-chlorobenzamide group instead of 3-bromo.
- Spectroscopic Data : IR and NMR confirm distinct electronic environments due to substitution patterns .
- Implications : The 3-bromo substituent in the target compound may introduce greater steric hindrance or alter π-π stacking compared to 4-chloro derivatives.
c. OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide)
- Structural Differences : Replaces benzamide with a pentanamide chain.
- Bioactivity : Shows antimicrobial activity against Staphylococcus aureus but likely reduced potency compared to aromatic benzamide derivatives due to weaker hydrophobic interactions .
Antifungal and Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a privileged structure in antifungal drug discovery. A comparison of activity profiles is summarized below:
- Key Trend : Electron-withdrawing groups (e.g., CF₃, Br, Cl) enhance antifungal activity, likely by optimizing interactions with fungal enzymes like thioredoxin reductase or cytochrome P450 .
Toxicity and Drug-Likeness
Structural modifications also influence toxicity and pharmacokinetics:
- Lipinski’s Rule Compliance : Halogenated benzamides generally comply with drug-likeness criteria. For example, a related bromophenyl compound (3 in ) meets Lipinski’s criteria (log P < 5), whereas bulkier analogs (e.g., compound 4 in ) fail due to high log P .
Biological Activity
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom , a chlorophenyl group , and an oxadiazole ring . The oxadiazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of halogens like bromine and chlorine enhances the reactivity and biological efficacy of the compound.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.
- Induction of Apoptosis : Studies suggest that compounds with oxadiazole rings can induce apoptosis in cancer cells through mitochondrial pathways.
Biological Activities
Research indicates that derivatives of oxadiazole exhibit a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., MCF-7, A549) |
| Antimicrobial | Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models |
Case Studies
- Anticancer Activity : A study demonstrated that oxadiazole derivatives, including those similar to this compound, showed cytotoxic effects against human leukemia cell lines with IC50 values ranging from 0.12 to 2.78 µM. These compounds were found to activate apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage .
- Anti-inflammatory Effects : Another investigation highlighted that oxadiazole derivatives could significantly reduce pro-inflammatory cytokines in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-(4-fluorophenyl)benzamide | Lacks oxadiazole ring | Simpler structure; different reactivity profile |
| N-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Lacks bromine atom | Different pharmacological profile |
| 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Contains chlorine instead of fluorine | Variation in halogen properties |
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide to maximize yield and purity?
- Methodological Answer : The synthesis involves three critical steps:
- Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate.
- Oxadiazole Formation : Convert the ester to 4-chlorophenylhydrazide, then cyclize with cyanogen bromide (BrCN) in methanol to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
- Coupling : React the amine with 3-bromobenzoyl chloride in dry THF using sodium hydride (NaH) as a base.
Optimization : Control reaction temperature (0–5°C for coupling), pH (neutral for cyclization), and use column chromatography for purification. Typical yields range from 24–60% depending on substituents .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., oxadiazole C=O at ~165 ppm, aromatic protons at 7.2–8.3 ppm).
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 418).
- HPLC : Assess purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) using SHELX software for refinement .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus or Mycobacterium tuberculosis.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
- Enzyme Inhibition : Fluorescence-based assays targeting mycobacterial InhA or fungal sterol biosynthesis enzymes .
Q. How can common by-products during synthesis be identified and mitigated?
- Methodological Answer :
- By-Products : Uncyclized hydrazides or dimerized intermediates.
- Mitigation : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Use excess BrCN during cyclization and optimize reaction time (6–12 hours). Purify via gradient elution (5–50% EtOAc in hexane) .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at –20°C under inert gas (N2/Ar) in amber vials. Desiccate using silica gel. Monitor stability via monthly HPLC analysis (degradation <5% over 6 months) .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified strains) and normalize compound concentrations (e.g., 0.1–50 μM).
- Purity Reassessment : Confirm via HPLC-MS; impurities >2% may skew results.
- Structural Analog Comparison : Compare with derivatives (e.g., 3-chloro or trifluoromethyl analogs) to isolate substituent effects .
Q. What strategies improve bioavailability based on physicochemical properties?
- Methodological Answer :
- Solubility Enhancement : Introduce sulfonyl (–SO2–) or morpholino groups to increase hydrophilicity.
- LogP Optimization : Reduce logP from ~3.5 to 2–3 via polar substituents (e.g., –OH, –OCH3).
- Prodrug Design : Mask the benzamide with ester prodrugs for passive diffusion .
Q. How can computational methods elucidate the compound’s binding mode with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or GOLD to model interactions (e.g., H-bonding with InhA Thr196).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Validation : Overlay docking results with X-ray crystallography data refined via SHELXL .
Q. How does the bromo substituent influence electronic structure and reactivity?
- Methodological Answer :
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with –NO2 (electron-withdrawing) or –OCH3 (electron-donating) groups on the benzamide ring.
- Parallel Synthesis : Use automated reactors to generate 10–20 derivatives in parallel.
- Activity Mapping : Correlate substituent properties (Hammett σ, molar refractivity) with MIC values to identify pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
